molecular formula C14H10BrNO4 B2887065 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde CAS No. 443125-76-6

5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde

Cat. No. B2887065
CAS RN: 443125-76-6
M. Wt: 336.141
InChI Key: MZCOYWUIPGNIER-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde” is represented by the molecular formula C14H10BrNO4. The molecular weight of this compound is 336.141.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Ligand Design and Preorganization

5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde has been used in the development of ligands with pendant arms, such as 6-bromo-2,2'-bipyridine. These ligands can be further functionalized for potential labeling in biological materials. The transformation of bromo to ester groups and the introduction of functions like 3-nitrobenzyl enable the design of ligands with specific properties (Charbonnière, Weibel, & Ziessel, 2002).

Reductive Coupling in Organic Synthesis

This compound is involved in carbene-catalyzed reductive coupling processes. The formation of (nitro)benzyl radicals via N-heterocyclic carbene (NHC) catalysis under reductive conditions allows the coupling of benzyl bromides with ketones, facilitating the synthesis of tertiary alcohol products. This method represents a novel approach for the transformation of (nitro)benzyl bromides under mild organocatalytic conditions (Li et al., 2016).

Synthesis of S,N-Disubstituted Derivatives

It's used in synthesizing S,N-disubstituted derivatives of certain compounds. For instance, derivatives have been synthesized successfully in reactions involving bromobenzyl bromides or nitrobenzyl chlorides in DMF solution. This highlights the role of the enol form of certain compounds for the Mannich reaction to be successful (Pospieszny & Wyrzykiewicz, 2008).

Spectral and Computational Analysis

2-(N-Bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes have been synthesized and characterized, including derivatives involving bromomethylbenzyloxy groups. These substances have been analyzed using various spectroscopic methods and computational techniques to predict their favored conformations and derive molecular properties (Balachander & Manimekalai, 2017).

As a Reporter Group in Biochemistry

The chemistry of 2-hydroxy-5-nitrobenzyl bromide, which is structurally similar, has been elucidated to form monosubstitution adducts with tryptophan ethyl ester. This chemistry is significant for probing protein interactions and understanding the specificity of certain groups for amino acids in proteins (Loudon & Koshland, 1970).

Catalytic Reactions and Synthesis

This compound derivatives are explored for their potential in catalytic reactions. The compound's derivatives are used to study the effects of halogen substituents on the catalytic oxidation of benzyl-alcohols (Bikas et al., 2017).

properties

IUPAC Name

5-bromo-2-[(3-nitrophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO4/c15-12-4-5-14(11(7-12)8-17)20-9-10-2-1-3-13(6-10)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCOYWUIPGNIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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